![molecular formula C10H9NO5S B1450889 3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]チアジン-6-カルボン酸メチル 1,1-ジオキシド CAS No. 702669-47-4](/img/structure/B1450889.png)

3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]チアジン-6-カルボン酸メチル 1,1-ジオキシド

説明

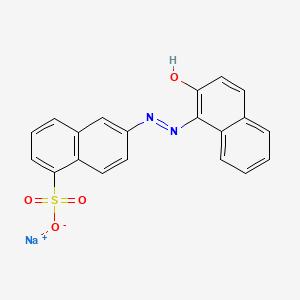

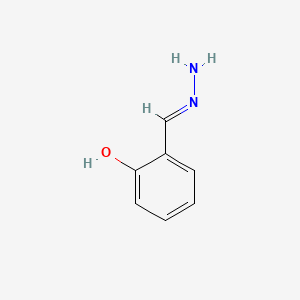

“Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide” is a chemical compound with the empirical formula C10H9NO3S . It is a solid substance and its molecular weight is 223.25 .

Molecular Structure Analysis

The SMILES string representation of this compound isO=C(OC)C1=CC=C(SC2)C(NC2=O)=C1 . The InChI key is UFSVRHNRNVVBJR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is reported to be between 178-180°C . The compound has a molecular weight of 223.25 .科学的研究の応用

医薬品研究

この化合物は、その潜在的な治療効果のために医薬品研究で研究されています。既知の生物活性分子との構造的類似性から、体内の特定の受容体や酵素を標的とする薬物の合成における前駆体となる可能性が示唆されています。 例えば、この化合物の誘導体は、K-ATPチャネルオープナーとして作用する可能性があり、これは高血圧や2型糖尿病などの疾患の治療に重要です .

農業化学

農業化学の分野では、このような化合物はしばしばその殺菌特性について研究されています。 関連するベンゾチアジアジン誘導体は、強力な殺菌剤であるストロビルリン類の開発に使用されてきました 。 これらは、作物を菌類病原体から保護し、食料安全保障を確保するために不可欠です。

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement code associated with this classification is H317 . The compound is also classified as a combustible solid (Storage Class Code 11) .

生化学分析

Biochemical Properties

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to enhanced cellular resilience against oxidative damage . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to inhibit enzymes is particularly noteworthy, as it can modulate metabolic pathways and cellular processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

特性

IUPAC Name |

methyl 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(13)6-2-3-8-7(4-6)11-9(12)5-17(8,14)15/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULZVFWKGHGJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657487 | |

| Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702669-47-4 | |

| Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

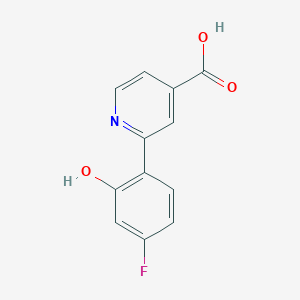

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

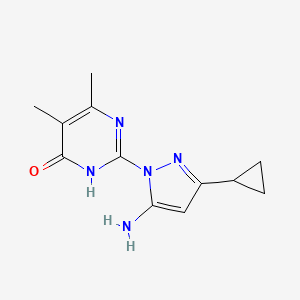

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)